molecular formula C8H4O4S2 B11882217 Thieno[3,2-b]thiophene-3,6-dicarboxylic acid

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid

Cat. No.: B11882217
M. Wt: 228.2 g/mol
InChI Key: JRXCYLIGJIZDPD-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is a compound with the molecular formula C8H4O4S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic compound consisting of two fused thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the Stille coupling reaction, where thiophene derivatives are used as linkage units. This reaction typically requires palladium catalysts and specific reaction conditions to achieve high yields . Another approach involves the reaction of thiophene with iodine, iodic acid, sulfuric acid, acetic acid, and carbon tetrachloride to form intermediate compounds, which are then further reacted to produce the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic, optical, and chemical properties.

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable conjugated systems enhances its performance in various optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific electronic structure, which allows for efficient charge transfer and interaction with various molecular targets. Its ability to form stable conjugated systems makes it a valuable building block for the synthesis of advanced materials with tailored properties.

Properties

Molecular Formula

C8H4O4S2

Molecular Weight

228.2 g/mol

IUPAC Name

thieno[3,2-b]thiophene-3,6-dicarboxylic acid

InChI

InChI=1S/C8H4O4S2/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h1-2H,(H,9,10)(H,11,12)

InChI Key

JRXCYLIGJIZDPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=CS2)C(=O)O)C(=O)O

Origin of Product

United States

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